

Application Notes: Measuring Allatostatin II-Induced Signaling with Calcium Imaging

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Compound of Interest

Compound Name:	Allatostatin II
CAS No.:	123374-34-5
Cat. No.:	B612758

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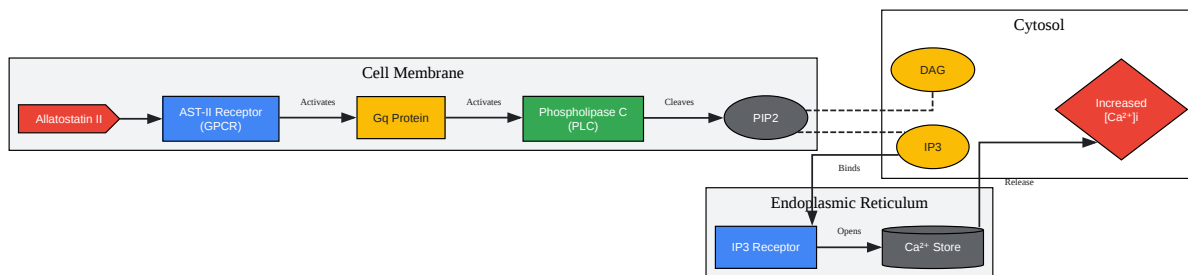
Introduction

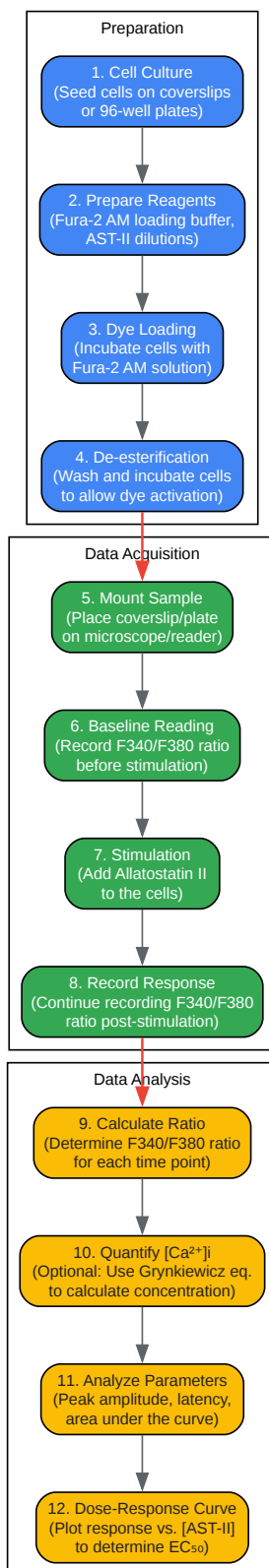
Allatostatins are a diverse family of neuropeptides found in insects and other invertebrates that regulate a variety of physiological processes, including the inhibition of juvenile hormone synthesis.[1][2] **Allatostatin II** (AST-II), a decapeptide originally isolated from the cockroach *Diploptera punctata*, is part of this family.[1] Allatostatins exert their effects by binding to G-protein coupled receptors (GPCRs).[2] The activation of certain GPCRs, specifically those coupled to the Gq alpha subunit, initiates a signaling cascade that results in the release of calcium (Ca^{2+}) from intracellular stores.[3] This transient increase in cytosolic Ca^{2+} concentration is a critical second messenger that can be precisely measured using fluorescent calcium indicators.

This document provides a detailed protocol for utilizing ratiometric calcium imaging with the fluorescent dye Fura-2 AM to quantify the signaling activity induced by **Allatostatin II**. Calcium imaging serves as a robust, high-throughput method to characterize the pharmacological response of cells expressing Allatostatin receptors, making it an invaluable tool for researchers in physiology, neuroscience, and drug development.[4][5]

Allatostatin II Signaling Pathway

Allatostatin II is presumed to bind to a Gq-coupled GPCR. This interaction activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[3] This sharp increase in intracellular Ca²⁺ can be detected by calcium-sensitive dyes.





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